molecular formula C10H17N3O2 B4908060 N'-(cyclopentylideneamino)-N-propan-2-yloxamide

N'-(cyclopentylideneamino)-N-propan-2-yloxamide

Cat. No.: B4908060
M. Wt: 211.26 g/mol
InChI Key: NOLLOBIRFWBTCB-UHFFFAOYSA-N
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Description

N’-(cyclopentylideneamino)-N-propan-2-yloxamide is a chemical compound with a unique structure that includes a cyclopentylideneamino group and a propan-2-yloxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclopentylideneamino)-N-propan-2-yloxamide typically involves the reaction of cyclopentanone with isopropylamine to form the cyclopentylideneamino intermediate. This intermediate is then reacted with oxalyl chloride to produce the final compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of N’-(cyclopentylideneamino)-N-propan-2-yloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclopentylideneamino)-N-propan-2-yloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N’-(cyclopentylideneamino)-N-propan-2-yloxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(cyclopentylideneamino)-N-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylideneamino-N-methyloxamide
  • N-cyclopentylideneamino-N-ethyloxamide
  • N-cyclopentylideneamino-N-butylaminooxamide

Uniqueness

N’-(cyclopentylideneamino)-N-propan-2-yloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(cyclopentylideneamino)-N-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(2)11-9(14)10(15)13-12-8-5-3-4-6-8/h7H,3-6H2,1-2H3,(H,11,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLLOBIRFWBTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NN=C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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